tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate

Silyl protecting group stability Acidic hydrolysis resistance Multi-step synthesis compatibility

tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate (CAS 159787-34-5) is a doubly protected β-hydroxy ester derivative with molecular formula C15H30O3Si and molecular weight 286.48 g/mol, classified as a silyl ether bearing a tert-butyl ester. The compound features a tert-butyldimethylsilyl (TBS) group protecting the secondary alcohol at the 3-position and a tert-butyl ester masking the carboxylic acid terminus, with a terminal alkene at the 4-position providing a versatile functional handle for further transformations including olefin metathesis and Michael additions.

Molecular Formula C15H30O3Si
Molecular Weight 286.48 g/mol
Cat. No. B12224869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate
Molecular FormulaC15H30O3Si
Molecular Weight286.48 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C=C)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C15H30O3Si/c1-10-12(11-13(16)17-14(2,3)4)18-19(8,9)15(5,6)7/h10,12H,1,11H2,2-9H3
InChIKeyGUHUYWYVRXXWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate (CAS 159787-34-5): Protected β-Hydroxy Ester Building Block for Multi-Step Synthesis


tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate (CAS 159787-34-5) is a doubly protected β-hydroxy ester derivative with molecular formula C15H30O3Si and molecular weight 286.48 g/mol, classified as a silyl ether bearing a tert-butyl ester [1]. The compound features a tert-butyldimethylsilyl (TBS) group protecting the secondary alcohol at the 3-position and a tert-butyl ester masking the carboxylic acid terminus, with a terminal alkene at the 4-position providing a versatile functional handle for further transformations including olefin metathesis and Michael additions [2]. Its predicted boiling point is 288.2±20.0 °C and predicted density is 0.902±0.06 g/cm³ [1].

Why Generic Substitution of tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate Is Not Feasible for Multi-Step Synthesis Procurement


In-class compounds bearing alternative silyl protecting groups (TMS, TES, TBDPS) or different ester moieties (methyl, ethyl) cannot be interchanged with this specific compound without fundamentally altering synthetic outcomes. The TBS group occupies a critical intermediate stability window: it is approximately 20,000-fold more stable toward acidic hydrolysis than trimethylsilyl (TMS) ethers, yet remains readily cleavable by fluoride sources (e.g., TBAF) under conditions where the tert-butyl ester remains intact—an orthogonal deprotection profile that bulkier TBDPS groups (5,000,000-fold more acid-stable than TMS) cannot match due to their resistance to mild fluoride cleavage [1]. Simultaneously, the tert-butyl ester withstands the fluoride-mediated TBS deprotection conditions that would hydrolyze methyl or ethyl esters, making this precise combination of protecting groups uniquely suited for sequential deprotection strategies in complex molecule construction [2].

Quantitative Differentiation Evidence for tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate vs. Closest Analogs


TBS Ether Stability Under Acidic Conditions: 20,000× More Stable Than TMS, Yet 250× More Labile Than TBDPS

The tert-butyldimethylsilyl (TBS) ether in the target compound provides an intermediate stability profile that distinguishes it from both more labile and more robust silyl alternatives. Under acidic aqueous conditions, the relative stability ranking is quantitatively established: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This means the TBS group in this compound is 20,000-fold more resistant to acidic cleavage than the TMS analog, reducing premature deprotection during acidic workup or chromatography. Conversely, it is 250-fold less stable than the TBDPS analog, allowing fluoride-mediated removal (e.g., TBAF/THF) under conditions that leave TBDPS ethers largely intact—critical for orthogonal deprotection sequences where the silyl group must be removed while preserving acid-sensitive tert-butyl esters [2].

Silyl protecting group stability Acidic hydrolysis resistance Multi-step synthesis compatibility

Boiling Point Differential: +128°C Advantage Over Des-Hydroxy/Des-Silyl Core for Purification by Distillation

The TBS and hydroxyl substituents on the pent-4-enoate scaffold produce a substantial boiling point elevation relative to the unsubstituted core. The target compound has a predicted boiling point of 288.2±20.0 °C (MW 286.48) , compared to tert-butyl pent-4-enoate (CAS 32400-25-2, the des-hydroxy/des-silyl analog) with a boiling point of 160.2 °C at 760 mmHg (MW 156.22) . This +128 °C differential enables straightforward separation of the protected intermediate from unfunctionalized starting material or byproduct. Additionally, the ethyl ester homolog ethyl 3-(tert-butyldimethylsilyloxy)pent-4-enoate (CAS 221298-99-3, MW 258.43) has a predicted boiling point of 260.3±20.0 °C [1], which is approximately 28 °C lower than the target compound, providing a measurable volatility distinction between ester variants.

Physicochemical property differentiation Boiling point separation Purification strategy

Orthogonal Deprotection: TBS Ether and tert-Butyl Ester Can Be Selectively Removed Without Cross-Reactivity

The dual protection pattern in this compound enables sequential, non-interfering deprotection: the TBS ether is cleaved by tetrabutylammonium fluoride (TBAF) in THF without affecting the tert-butyl ester, while the tert-butyl ester is removed by trifluoroacetic acid (TFA) or HCl without cleaving the TBS ether [1]. This orthogonality is explicitly demonstrated in a related drug intermediate synthesis where TBAF-mediated desilylation of a TBS-protected tert-butyl ester proceeded cleanly, preserving the ester intact for subsequent coupling [2]. In contrast, methyl or ethyl ester analogs (e.g., ethyl 3-(tert-butyldimethylsilyloxy)pent-4-enoate, CAS 221298-99-3) are susceptible to transesterification or hydrolysis under fluoride conditions due to the electrophilicity of the primary alkyl ester, compromising the selectivity achievable with the sterically shielded tert-butyl ester [3].

Orthogonal protecting group strategy Selective deprotection Multi-functional intermediate

Validated Synthetic Utility: Free Acid Analog Employed in Botryolide B Macrolactone Total Synthesis (9 Steps, 22% Overall Yield)

The (R)-3-(tert-butyldimethylsilyloxy)pent-4-enoic acid analog (CAS 1414866-94-6)—the free acid counterpart of the target compound—serves as a key building block in the concise total synthesis of botryolide B, a bioactive macrolactone natural product [1]. The synthesis proceeds via esterification of this acid with an alcohol fragment followed by ring-closing metathesis (RCM) to construct the macrolactone ring, achieving the target in 9 longest linear steps with 22% overall yield [2]. The TBS group survives the RCM conditions and the esterification step, confirming its compatibility with Grubbs-type catalysts and carbodiimide coupling reagents. The tert-butyl ester variant (target compound) provides identical stereochemical and protecting group integrity while offering a more controlled esterification handle than the free acid, reducing competing reactions in multi-component couplings.

Natural product total synthesis Ring-closing metathesis Macrolactone construction

Industrial Process Precedent: Calorimetric Safety Data Available for Statin Side Chain Homolog with Identical TBS-Protected β-Hydroxy Ester Motif

The homologous compound (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate—a key lactonized statin side chain precursor sharing the identical TBS-protected β-hydroxy ester architecture but with a hex-5-enoate backbone—has been characterized by full reaction calorimetry during its industrial synthesis via organocuprate coupling [1]. This study, published in Acta Chimica Slovenica (2010), provides the first reported values of reaction enthalpies and adiabatic temperature rises for all exothermic events in the synthesis, including an unexpected spontaneous three-step exothermal event observed during controlled heating of intermediates to room temperature [2]. These calorimetric data enable safe process scale-up and reactor cooling system design. The pent-4-enoate target compound, possessing one fewer methylene unit, is expected to exhibit comparable thermal behavior in analogous cuprate coupling transformations due to identical functional group architecture.

Process safety Reaction calorimetry Statin intermediate Scale-up enabling data

Optimal Application Scenarios for tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate Based on Quantitative Differentiation Evidence


Multi-Step Natural Product Total Synthesis Requiring Sequential, Non-Interfering Deprotection

In complex molecule syntheses where a β-hydroxy acid intermediate must be revealed in the presence of other acid- or fluoride-sensitive functionality, the orthogonal TBS/tert-butyl ester system is essential. The TBS group withstands mildly acidic conditions that cleave the tert-butyl ester (TFA/CH2Cl2), while the tert-butyl ester remains intact during TBAF-mediated TBS removal—a selectivity profile not achievable with methyl or ethyl ester analogs, which partially hydrolyze under fluoride conditions [1]. This eliminates at least one protection/deprotection cycle compared to non-orthogonal schemes, directly reducing step count and material costs. The Botryolide B synthesis precedent confirms the scaffold's compatibility with ring-closing metathesis and esterification conditions [2].

Chiral Building Block Synthesis via Enzymatic Resolution Followed by TBS Protection

The des-silyl precursor (R)-tert-butyl-3-hydroxy-pent-4-enoate can be obtained in high enantiomeric purity via enzymatic resolution using Amano PS lipase, as demonstrated in the synthesis of the allopumiliotoxin indolizidine core [1]. Subsequent TBS protection locks in the enantiopurity while rendering the alcohol inert to subsequent transformations. The tert-butyl ester ensures that the carboxyl group remains protected during both the enzymatic step and TBS installation, enabling a streamlined route to enantiopure β-hydroxy acid derivatives that serve as versatile chiral synthons for alkaloid and polyketide natural product synthesis [2].

Process Development and Scale-Up of TBS-Protected β-Hydroxy Enoate Intermediates Using Existing Calorimetric Safety Data

For industrial production of β-hydroxy acid derivatives via organometallic coupling, the calorimetric safety data published for the structurally homologous (R)-ethyl 3-(TBS-oxy)hex-5-enoate statin precursor [1] provides a directly transferable thermal risk assessment framework. The identical TBS-protected β-hydroxy enoate architecture and analogous terminal alkene enable prediction of exotherm magnitude, adiabatic temperature rise, and required cooling capacity for the pent-4-enoate target compound, reducing process safety testing requirements and accelerating tech transfer to pilot scale [2]. This makes the compound particularly suitable for pharmaceutical intermediate supply chains requiring documented process safety parameters.

Macrolactone Construction via Ring-Closing Metathesis Using the Terminal Alkene Handle

The terminal alkene at the 4-position of the pent-4-enoate backbone serves as a pre-installed functional handle for ring-closing metathesis (RCM), as validated in the Botryolide B total synthesis where the analogous TBS-protected pent-4-enoic acid was coupled with an alcohol fragment and cyclized via RCM in 9 steps and 22% overall yield [1]. The TBS group is fully compatible with Grubbs-type ruthenium catalysts, and the tert-butyl ester provides steric shielding that can enhance RCM selectivity compared to less hindered methyl or ethyl ester analogs. This scenario is directly applicable to macrolide antibiotic and marine natural product synthesis programs requiring protected β-hydroxy acid fragments with a pendent olefin for macrocyclization [2].

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